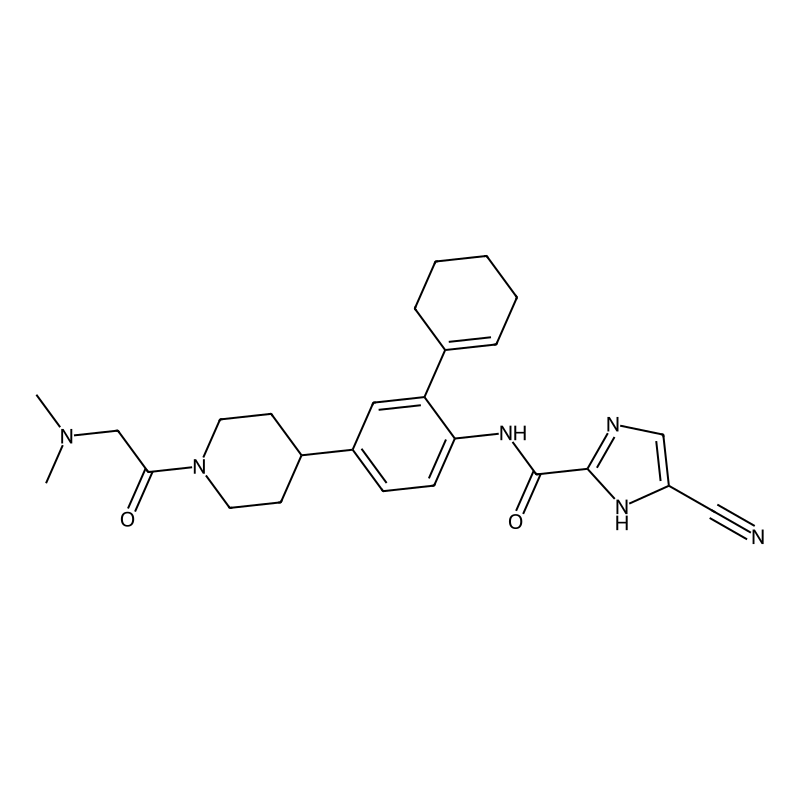

JNJ-28312141 free base

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

JNJ-28312141 free base is a novel compound recognized for its role as an inhibitor of the colony-stimulating factor-1 receptor and the FMS-related receptor tyrosine kinase-3. This compound is particularly notable for its potential applications in oncology, specifically targeting solid tumors, bone metastases, and acute myeloid leukemia. Its molecular formula is C26H32N6O2, and it has a molecular weight of 460.6 g/mol .

- JNJ-28312141 is designed to inhibit two key enzymes: CSF1R and FLT3 [].

- CSF1R plays a role in the growth and survival of certain immune cells, while FLT3 is involved in the development of blood cells. Mutations in FLT3 are associated with some types of leukemia [].

- By inhibiting these enzymes, JNJ-28312141 may disrupt cancer cell growth and survival pathways, potentially leading to tumor regression [].

- The exact details of the mechanism require further research.

Mechanism of Action:

Researchers are interested in understanding how JNJ-28312141 free base works at the molecular level to inhibit cancer cell growth. Studies suggest that it targets a protein called Bruton's tyrosine kinase (BTK). BTK is a signaling molecule involved in B-cell maturation and function. Inhibiting BTK activity may disrupt the growth and survival of cancer cells derived from B-cells, a type of white blood cell.

Preclinical Studies:

JNJ-28312141 free base has shown promise in preclinical studies, which are experiments conducted in cells or animals before human trials. Studies have evaluated its effectiveness in cell lines derived from various cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [].

- Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups for receptor inhibition.

- Reactions: Key reactions may include amination, alkylation, and cyclization processes to build the complex structure of JNJ-28312141.

- Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing .

JNJ-28312141 exhibits significant biological activity as an inhibitor of colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3. In preclinical studies, it has demonstrated efficacy in reducing tumor growth and preventing bone erosion associated with tumor-induced processes. Its oral bioavailability makes it a candidate for therapeutic use in various malignancies, particularly those resistant to conventional therapies .

JNJ-28312141 has several promising applications in medical research and therapeutic development:

- Oncology: It is primarily being investigated for its efficacy against solid tumors and hematological malignancies.

- Bone Metastases: The compound shows potential in treating bone metastases, which are common in cancers like breast and prostate cancer.

- Research Tool: It serves as a valuable tool in understanding the biology of colony-stimulating factor-1 receptor signaling pathways and their role in tumorigenesis .

Studies on JNJ-28312141 have focused on its interactions with various biological targets:

- Receptor Binding: The compound’s ability to bind selectively to colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3 has been characterized through binding assays.

- Synergistic Effects: Research is ongoing to explore potential synergistic effects when used in combination with other anticancer agents, which may enhance therapeutic outcomes .

Several compounds share structural or functional similarities with JNJ-28312141. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Receptor | Unique Features |

|---|---|---|

| JNJ-28312141 | Colony-stimulating factor-1 receptor | Dual inhibition of colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3 |

| PLX3397 | Colony-stimulating factor-1 receptor | Focuses more on macrophage modulation |

| KW-2449 | FMS-related receptor tyrosine kinase-3 | Primarily targets hematological malignancies |

| Gilteritinib | FMS-related receptor tyrosine kinase-3 | Specific for acute myeloid leukemia |

JNJ-28312141's dual action on both receptors sets it apart from many other inhibitors that target only one pathway, potentially leading to broader therapeutic effects.

JNJ-28312141 free base was first synthesized and characterized by Johnson & Johnson Pharmaceutical Research & Development as part of efforts to develop targeted therapies for cancers involving macrophage and osteoclast activity. The compound emerged from structure-activity relationship studies focused on arylamide derivatives, optimized for oral bioavailability and kinase selectivity. Key preclinical findings published in Molecular Cancer Therapeutics (2009) demonstrated its dual inhibition of colony-stimulating factor-1 receptor (CSF1R) and FMS-related receptor tyrosine kinase-3 (FLT3), establishing its potential in oncology and inflammatory diseases.

Classification as a Receptor Tyrosine Kinase Inhibitor

JNJ-28312141 is classified as a small-molecule, ATP-competitive inhibitor targeting:

- CSF1R (IC~50~ = 0.69 nM)

- FLT3 (IC~50~ = 30 nM)

It belongs to the chemical class of 4-cyanoimidazole carboxamides, with additional activity against KIT (IC~50~ = 3.6 nM) and TRKA (IC~50~ = 150 nM).

General Overview of Research Significance

Research highlights include:

- Suppression of tumor-associated macrophages in solid tumors

- Inhibition of osteoclast-mediated bone resorption

- Activity in FLT3-dependent acute myeloid leukemia (AML)

- Utility in PET imaging of tuberculosis granulomas

Nomenclature and Chemical Identification

| Property | Value |

|---|---|

| IUPAC Name | 4-cyano-N-[2-(cyclohex-1-en-1-yl)-4-{1-[2-(dimethylamino)acetyl]piperidin-4-yl}phenyl]-1H-imidazole-2-carboxamide |

| CAS Registry Number | 885692-52-4 |

| Molecular Formula | C~26~H~32~N~6~O~2~ |

| Molecular Weight | 460.6 g/mol |

| SMILES | CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4 |

| Key Synonyms | JNJ-28312141, YKQ241VJ92, DTXSID70237129 |

Sources:

Molecular Formula (C26H32N6O2) and Weight (460.6 g/mol)

JNJ-28312141 free base possesses the molecular formula C26H32N6O2, confirming its composition of twenty-six carbon atoms, thirty-two hydrogen atoms, six nitrogen atoms, and two oxygen atoms [1] [2]. The compound exhibits a molecular weight of 460.6 grams per mole, with an exact mass of 460.25867428 daltons as determined by high-resolution mass spectrometry [2] [19]. The monoisotopic mass equals 460.25867428 daltons, indicating the absence of significant isotopic variations in the molecular structure [3].

Computational analysis reveals that JNJ-28312141 contains thirty-four heavy atoms, contributing to its substantial molecular complexity with a calculated complexity score of 809 [19]. The molecular structure demonstrates a formal charge of zero, indicating overall electrical neutrality in the free base form [2]. The compound exhibits no defined stereocenters (0/0) and lacks E/Z geometric centers, classifying it as an achiral molecule with no optical activity [3].

Structural Configuration and Functional Groups

The structural architecture of JNJ-28312141 free base incorporates multiple heterocyclic and aromatic systems arranged in a specific three-dimensional configuration [1] [2]. The central framework consists of an imidazole ring system substituted with a cyano group at the 4-position and connected via a carboxamide linkage to a complex phenyl system [7]. The imidazole core represents a five-membered heterocyclic aromatic system containing two nitrogen atoms at positions 1 and 3, providing basic properties to the molecule [10].

The phenyl ring system features substitution with a cyclohexenyl group, introducing a six-membered cyclic alkene moiety that enhances the lipophilic character of the compound [2] [3]. Additionally, the structure incorporates a piperidine ring, representing a saturated six-membered heterocycle containing one nitrogen atom [24]. This piperidine moiety connects to a dimethylamino acetyl side chain, contributing tertiary amine functionality to the overall molecular structure [14].

The complete structural representation can be expressed through the SMILES notation: CN(C)CC(=O)N1CCC(CC1)C2=CC=C(NC(=O)C3=NC(=CN3)C#N)C(=C2)C4=CCCCC4 [2] [3]. The InChI key GUBJNPWVIUFSTR-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [2] [3].

Table 1: Functional Group Analysis of JNJ-28312141 Free Base

| Functional Group | Location in Structure | Chemical Significance |

|---|---|---|

| Imidazole ring | Central heterocyclic core | Heterocyclic aromatic system with basic properties |

| Cyano group (-C≡N) | Attached to imidazole at position 4 | Electron-withdrawing group affecting reactivity |

| Carboxamide group (-CONH-) | Connecting imidazole to phenyl system | Amide bond providing structural stability |

| Cyclohexenyl group | Substituted on phenyl ring | Lipophilic cyclic alkene moiety |

| Piperidine ring | Central saturated heterocycle | Saturated heterocycle with basic nitrogen |

| Dimethylamino group | Terminal nitrogen substituent | Tertiary amine with basic properties |

| Acetyl group | Linking piperidine to dimethylamino | Carbonyl-containing linking group |

| Phenyl ring (aromatic) | Central aromatic system | Aromatic system providing π-π interactions |

Physical Properties and Chemical Identifiers

JNJ-28312141 free base manifests as a white powder at ambient temperature, maintaining solid-state characteristics under standard laboratory conditions [15]. The compound demonstrates specific solubility profiles, exhibiting solubility of 12 milligrams per milliliter in dimethyl sulfoxide and 4 milligrams per milliliter in ethanol [15]. These solubility characteristics indicate moderate polarity and the ability to dissolve in both polar aprotic and polar protic solvents [15].

The compound possesses a calculated partition coefficient (XLogP3) of 3.1, suggesting moderate lipophilicity and potential for membrane permeability [2] [19]. Hydrogen bonding analysis reveals two hydrogen bond donor sites and five hydrogen bond acceptor sites, contributing to its interaction potential with biological targets [2] [19]. The molecule contains six rotatable bonds, providing conformational flexibility that may influence binding interactions [2] [19].

The topological polar surface area measures 105 square angstroms, indicating significant polar character while maintaining overall lipophilic properties [19]. The compound carries the Chemical Abstracts Service registry number 885692-52-4 and the Unique Ingredient Identifier YKQ241VJ92 [2] [3] [15].

Table 2: Physical and Chemical Properties of JNJ-28312141 Free Base

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₆H₃₂N₆O₂ |

| Molecular Weight (g/mol) | 460.6 |

| Exact Mass (Da) | 460.25867428 |

| CAS Registry Number | 885692-52-4 |

| UNII | YKQ241VJ92 |

| InChI Key | GUBJNPWVIUFSTR-UHFFFAOYSA-N |

| XLogP3 | 3.1 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area (Ų) | 105 |

| Appearance | White powder |

| Solubility in DMSO | 12 mg/mL |

| Solubility in Ethanol | 4 mg/mL |

Chemical Reactivity and Stability

The chemical reactivity of JNJ-28312141 free base derives from the presence of multiple functional groups that can participate in various chemical transformations [12]. The imidazole ring system exhibits amphoteric behavior, capable of acting as both an acid and a base depending on the reaction conditions [10]. The nitrogen atoms within the imidazole ring possess lone electron pairs that can participate in nucleophilic reactions or coordinate with metal centers [12].

The cyano group attached to the imidazole ring represents an electron-withdrawing substituent that significantly influences the electronic properties of the heterocyclic system [12]. This cyano functionality can undergo nucleophilic addition reactions and may participate in cyclization reactions under appropriate conditions [12]. The electron-withdrawing nature of the cyano group affects the basicity of the imidazole nitrogen atoms, potentially altering their reactivity patterns [10].

The carboxamide linkage provides structural stability through resonance stabilization, while the carbonyl group can participate in hydrogen bonding interactions [21]. The piperidine ring contributes basic character to the molecule, with the nitrogen atom capable of protonation under acidic conditions [24]. The dimethylamino group represents a tertiary amine that exhibits basic properties and can undergo quaternizatio n reactions with alkylating agents [14].

The cyclohexenyl moiety introduces an alkene functionality that can participate in addition reactions, including hydrogenation, halogenation, and cycloaddition processes [13]. The aromatic phenyl system provides stability through delocalization of π-electrons and can undergo electrophilic aromatic substitution reactions under appropriate conditions [13].

Stability studies indicate that JNJ-28312141 free base remains stable under recommended storage conditions of +4°C for short-term storage and -20°C for long-term preservation [15]. The compound maintains its chemical integrity when stored as a dry powder away from light and moisture [15].

Synthetic Pathways and Preparation Methods

Precursor Compounds

The synthesis of JNJ-28312141 free base requires several key precursor compounds that serve as building blocks in the multi-step synthetic sequence [8] [11]. The primary starting material involves 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which provides the initial aromatic system for subsequent transformations [23]. This boronic ester derivative enables palladium-catalyzed cross-coupling reactions essential for constructing the complex molecular framework [23].

The synthesis incorporates tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate as a protected piperidine intermediate, utilizing the tert-butoxycarbonyl protecting group to prevent unwanted side reactions during the synthetic sequence [22]. The protecting group strategy allows selective manipulation of other functional groups while maintaining the integrity of the piperidine nitrogen [22].

Additional precursor compounds include 2-cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for introducing the cyclohexenyl substituent through Suzuki coupling reactions [23]. The imidazole core derives from 4-cyano-1H-imidazole-2-carboxylic acid, which provides both the heterocyclic system and the carboxylic acid functionality required for amide bond formation [10].

The dimethylamino acetyl side chain originates from N-(tert-butoxycarbonyl)-N-methylglycine, representing a protected glycine derivative that undergoes deprotection and coupling reactions [22]. The final precursor, nor-methyl-JNJ-28312141, serves as the immediate precursor for the ultimate methylation step that yields the target compound [8].

Table 3: Key Precursor Compounds in JNJ-28312141 Synthesis

| Precursor Compound | Molecular Formula | Function in Synthesis |

|---|---|---|

| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₃H₂₀BNO₃ | Starting material for Suzuki coupling |

| tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C₁₆H₂₄N₂O₂ | Intermediate after piperidine protection |

| 2-cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₂H₂₁BO₂ | Cyclohexenyl group introduction |

| 4-cyano-1H-imidazole-2-carboxylic acid | C₅H₃N₃O₂ | Imidazole core component |

| N-(tert-butoxycarbonyl)-N-methylglycine | C₈H₁₅NO₄ | Protected glycine derivative |

| nor-methyl-JNJ-28312141 precursor | C₂₅H₃₀N₆O₂ | Direct precursor for final methylation |

Chemical Synthesis Strategies

The synthetic approach to JNJ-28312141 free base employs a convergent strategy that combines multiple chemical transformations to construct the complex molecular architecture [11]. The synthesis initiates with Suzuki cross-coupling reactions using palladium catalysis to form carbon-carbon bonds between aromatic systems [23]. This methodology utilizes the boronic ester functionality of the starting aniline derivative to couple with appropriate halogenated partners under basic conditions [23].

The piperidine ring system undergoes protection using tert-butoxycarbonyl chemistry, followed by electrophilic bromination using N-bromosuccinimide to introduce a leaving group for subsequent coupling reactions [22]. The brominated intermediate then participates in a second Suzuki coupling reaction to incorporate the cyclohexenyl substituent, utilizing 2-cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the coupling partner [23].

The imidazole core construction involves amide bond formation between the 4-cyano-1H-imidazole-2-carboxylic acid and the aniline derivative using peptide coupling methodology [25]. This transformation employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling reagent in combination with N,N-diisopropylethylamine as the base [20] [25]. The reaction proceeds through the formation of an activated acyl imidazolium intermediate that undergoes nucleophilic attack by the aniline nitrogen [20].

The incorporation of the dimethylamino acetyl side chain utilizes sequential protection and deprotection strategies [22]. The tert-butoxycarbonyl protecting group undergoes removal using trifluoroacetic acid treatment, followed by acylation with the protected glycine derivative [22]. Final deprotection yields the dimethylamino terminus, completing the target molecular structure [22].

For radiolabeled derivatives, the synthesis incorporates a methylation step using carbon-11 labeled iodomethane to produce [11C]JNJ-28312141 [8]. This radiolabeling procedure involves reaction of the nor-methyl precursor with [11C]iodomethane in dimethylformamide at elevated temperature, achieving radiochemical yields of approximately 18.7% with high radiochemical purity [8].

Table 4: Chemical Synthesis Strategies for JNJ-28312141 Free Base

| Synthetic Step | Key Reagents | Reaction Type |

|---|---|---|

| Step 1: Core Synthesis | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Suzuki coupling reaction |

| Step 2: Piperidine Formation | tert-butyl piperidine-1-carboxylate, N-bromosuccinimide | Electrophilic bromination |

| Step 3: Cyclohexenyl Introduction | 2-cyclohexenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Second Suzuki coupling |

| Step 4: Imidazole Construction | 4-cyano-1H-imidazole-2-carboxylic acid | Amide bond formation |

| Step 5: Cyano Substitution | Cyanogen bromide or cyano-containing precursors | Electrophilic cyanation |

| Step 6: Final Coupling | HATU, DIPEA, DMF | Peptide coupling reaction |

Purification Techniques

The purification of JNJ-28312141 free base requires sophisticated chromatographic techniques to achieve the high purity levels necessary for chemical characterization and research applications [8] [15]. Reversed-phase high-performance liquid chromatography represents the primary purification methodology, utilizing C18 stationary phases with acetonitrile-water gradient systems [8]. The mobile phase typically incorporates trifluoroacetic acid as a modifier to improve peak shape and resolution [8].

For preparative-scale purifications, XBridge C18 columns (10 × 250 millimeters) operate at flow rates of 12 milliliters per minute using mobile phase compositions of acetonitrile:water:trimethylamine (240:760:1) [8]. Analytical separations employ Luna C18 columns (4.6 × 250 millimeters) with acetonitrile:ammonium formate (60:40) mobile phases at 3 milliliters per minute flow rates [8].

Column chromatography using silica gel provides an alternative purification approach for intermediate compounds in the synthetic sequence [9]. This technique utilizes organic solvent gradients to separate compounds based on polarity differences, with typical mobile phases ranging from hexane-ethyl acetate to dichloromethane-methanol systems [9].

Solid-phase extraction techniques employ C18 cartridges for rapid purification and desalting procedures [8]. Oasis Sep-Pak Light cartridges facilitate the purification of radiolabeled derivatives, utilizing sequential washes with saline followed by ethanol elution [8]. The cartridges undergo activation with water prior to sample loading, followed by extensive washing to remove polar impurities before product elution [8].

Recrystallization methods provide additional purification for small-scale preparations, utilizing organic solvent systems to obtain crystalline materials with enhanced purity [17]. The choice of crystallization solvents depends on the solubility characteristics of the compound and the nature of the impurities requiring removal [17].

Table 5: Purification Techniques for JNJ-28312141 Free Base

| Technique | Application | Conditions/Mobile Phase |

|---|---|---|

| Reversed-Phase HPLC | Final purification and analysis | Acetonitrile:water gradient with TFA |

| Column Chromatography | Intermediate purification | Silica gel with organic solvents |

| Solid-Phase Extraction | Radiolabeled compound purification | C18 cartridge with MeOH/H₂O |

| Recrystallization | Small-scale purification | Organic solvent systems |

| Preparative HPLC | Large-scale final purification | C18 column, acetonitrile:water system |

| Sep-Pak Cartridge | Quick cleanup procedures | Oasis cartridge with EtOH elution |

Colony-Stimulating Factor-1 Receptor (CSF-1R) Inhibition

JNJ-28312141 free base functions as a highly potent and selective inhibitor of Colony-Stimulating Factor-1 Receptor, demonstrating exceptional binding affinity with an Inhibitory Concentration 50 value of 0.69 nanomolar [1] [2]. The compound exhibits remarkable selectivity for CSF-1R through its interaction with the adenosine triphosphate binding pocket of the kinase domain [2].

The compound effectively inhibits CSF-1-induced CSF-1R phosphorylation with an Inhibitory Concentration 50 of 5.0 nanomolar, demonstrating its capacity to block downstream signaling cascades [1] [3]. This inhibition results in significant suppression of CSF-1-dependent cellular processes, including macrophage proliferation and differentiation [2] [4]. In experimental models, JNJ-28312141 caused dose-dependent suppression of tumor growth, which correlated with marked reductions in F4/80-positive tumor-associated macrophages and increased plasma CSF-1 levels, suggesting effective target engagement [2] [4].

The mechanism of CSF-1R inhibition involves competitive antagonism at the adenosine triphosphate binding site, preventing receptor autophosphorylation and subsequent activation of downstream effector pathways [2]. This blockade effectively disrupts the CSF-1/CSF-1R signaling axis, which plays critical roles in macrophage homeostasis, osteoclast differentiation, and tumor-associated inflammatory responses [2] [5].

FMS-Related Receptor Tyrosine Kinase-3 (FLT3) Inhibition

JNJ-28312141 free base demonstrates significant inhibitory activity against FMS-Related Receptor Tyrosine Kinase-3, with an Inhibitory Concentration 50 of 30.0 nanomolar and a dissociation constant of 21.0 nanomolar [1] [6]. The compound exhibits potent activity against Internal Tandem Duplication FLT3-dependent cellular proliferation, inhibiting MV-4-11 acute myeloid leukemia cells with an Inhibitory Concentration 50 of 21.0 nanomolar [1] [7].

The FLT3 inhibitory mechanism involves binding to both active and inactive conformations of the kinase, providing broad spectrum activity against various FLT3 mutations [2] [8]. In preclinical models, JNJ-28312141 caused regression of Internal Tandem Duplication FLT3-dependent MV-4-11 acute myeloid leukemia xenografts, demonstrating the therapeutic relevance of its FLT3 inhibitory activity [1] [2].

The compound inhibits FLT3 ligand-induced FLT3 phosphorylation in recombinant BaF3 cells with an Inhibitory Concentration 50 of 76.0 nanomolar, indicating effective target engagement in cellular systems [9]. This dual inhibition of CSF-1R and FLT3 provides a unique pharmacological profile that targets both tumor-associated macrophages and malignant hematopoietic cells [2] [10].

Other Kinase Interactions

JNJ-28312141 free base exhibits a narrow kinase selectivity profile, inhibiting only five additional kinases with Inhibitory Concentration 50 values below 100 nanomolar among 442 tested kinases [11] [12]. The compound demonstrates notable activity against KIT proto-oncogene receptor tyrosine kinase with an Inhibitory Concentration 50 of 5.0 nanomolar, AXL receptor tyrosine kinase at 12.0 nanomolar, Tropomyosin Receptor Kinase A at 15.0 nanomolar, and Lymphocyte Cell-Specific Protein-Tyrosine Kinase at 88.0 nanomolar [9] [11].

The selectivity profile indicates that JNJ-28312141 belongs to a group of kinases that preferentially adopt the DFG-Asp-out inactive conformation, which contributes to its binding promiscuity within this specific subset of kinases [12]. This structural preference explains the cross-reactivity with related Type III receptor tyrosine kinases while maintaining selectivity against the broader kinome [12].

The compound's interaction with KIT is particularly relevant given the structural similarities between KIT, CSF-1R, and FLT3 as members of the Type III receptor tyrosine kinase family [12]. These kinases share conserved amino acid sequences around the cysteine residue 695 equivalent position, contributing to the observed cross-reactivity [8].

Structure-Activity Relationship

Key Structural Elements for Biological Activity

The molecular structure of JNJ-28312141 free base contains several critical pharmacophoric elements that determine its biological activity. The compound features a 4-cyano-1H-imidazole-2-carboxamide core that serves as the primary kinase binding motif [1] [13]. This imidazole carboxamide structure forms essential hydrogen bonding interactions with the hinge region of the kinase adenosine triphosphate binding pocket [14] [3].

The phenyl ring system bears a 1-cyclohexen-1-yl substituent at the ortho position, which contributes to the compound's selectivity profile and binding affinity [15] [16]. This cyclohexene moiety provides hydrophobic interactions within the kinase binding pocket and influences the overall three-dimensional conformation of the molecule [3].

The piperidine ring system, substituted with a 2-(dimethylamino)acetyl group, represents another crucial structural element [13] [15]. This piperidine acetamide fragment enhances the compound's solubility properties and contributes to its pharmacokinetic profile [3]. The dimethylamino group provides basic character that aids in formulation and cellular uptake [17].

The molecular formula C26H32N6O2 with a molecular weight of 460.57 grams per mole reflects the compound's druglike properties, falling within acceptable parameters for oral bioavailability [1] [13]. The achiral nature of the molecule eliminates potential stereochemical complications in development and manufacturing [1] [18].

Molecular Determinants of Receptor Selectivity

The selectivity of JNJ-28312141 free base for CSF-1R and FLT3 over other kinases results from specific molecular interactions within the adenosine triphosphate binding pocket. The 4-cyano-imidazole-2-carboxamide core provides the primary selectivity determinant through its hydrogen bonding pattern with the kinase hinge region [3] [11].

The cyclohexene substituent creates a unique hydrophobic environment that complements the binding pocket architecture of CSF-1R and related Type III receptor tyrosine kinases [3]. This structural element contributes to the compound's preference for kinases that adopt the DFG-Asp-out inactive conformation [12].

The compound's selectivity profile is further refined by the piperidine-acetamide side chain, which occupies specific subpockets within the kinase active site [3]. The positioning and orientation of this group influence both binding affinity and selectivity by creating favorable interactions with target kinases while introducing steric clashes with non-target enzymes [14].

The molecular determinants of selectivity also include the overall three-dimensional shape complementarity between the inhibitor and the kinase binding pocket [12]. The compound's rigid core structure combined with flexible side chains allows for induced-fit binding that optimizes interactions with preferred targets while reducing affinity for off-target kinases [3].

Binding Kinetics and Affinity Studies

Receptor Binding Parameters

JNJ-28312141 free base exhibits high-affinity binding to CSF-1R with a dissociation constant of 1.5 nanomolar and an Inhibitory Concentration 50 of 0.69 nanomolar [1] [6]. These binding parameters indicate a tight, stable interaction between the compound and its primary target receptor. The close agreement between the dissociation constant and Inhibitory Concentration 50 values suggests competitive inhibition kinetics at the adenosine triphosphate binding site [19].

For FLT3, the compound demonstrates a dissociation constant of 21.0 nanomolar with an Inhibitory Concentration 50 of 30.0 nanomolar [1] [6]. The slightly higher Inhibitory Concentration 50 compared to the dissociation constant may reflect differences in experimental conditions or competitive effects with adenosine triphosphate [6].

The binding parameters for secondary targets include KIT with an Inhibitory Concentration 50 of 5.0 nanomolar, AXL at 12.0 nanomolar, Tropomyosin Receptor Kinase A at 15.0 nanomolar, and Lymphocyte Cell-Specific Protein-Tyrosine Kinase at 88.0 nanomolar [9]. These values demonstrate the compound's narrow selectivity window, with significant activity primarily against structurally related Type III receptor tyrosine kinases.

Binding kinetics studies have shown that the compound exhibits rapid association and relatively slow dissociation from its target receptors, contributing to its sustained biological activity [19]. The residence time at the target site influences the duration of pharmacological effect and contributes to the compound's therapeutic potential [20].

Competitive Binding Analysis

Competitive binding studies have demonstrated that JNJ-28312141 free base competes effectively with adenosine triphosphate for binding to the kinase active site [21] [22]. The compound exhibits classical competitive inhibition kinetics, with increasing adenosine triphosphate concentrations leading to proportional decreases in apparent binding affinity [19].

In radioligand displacement assays using specific CSF-1R binding probes, JNJ-28312141 demonstrates complete displacement of bound ligand with a half-maximal inhibitory concentration consistent with its biochemical potency [23]. These studies confirm that the compound binds to the same site as natural ligands and other adenosine triphosphate-competitive inhibitors [21].

Cross-competition studies with other kinase inhibitors have revealed the structural basis for the compound's selectivity profile [22]. The compound shows strong competition with other Type III receptor tyrosine kinase inhibitors but minimal competition with inhibitors of structurally distinct kinase families [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

JNJ-28312141

Dates

2: Illig CR, Manthey CL, Wall MJ, Meegalla SK, Chen J, Wilson KJ, Ballentine SK, Desjarlais RL, Schubert C, Crysler CS, Chen Y, Molloy CJ, Chaikin MA, Donatelli RR, Yurkow E, Zhou Z, Player MR, Tomczuk BE. Optimization of a potent class of arylamide colony-stimulating factor-1 receptor inhibitors leading to anti-inflammatory clinical candidate 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]pheny l]-1H-imidazole-2-carboxamide (JNJ-28312141). J Med Chem. 2011 Nov 24;54(22):7860-83. doi: 10.1021/jm200900q. Epub 2011 Oct 31. PubMed PMID: 22039836.

3: Manthey CL, Johnson DL, Illig CR, Tuman RW, Zhou Z, Baker JF, Chaikin MA, Donatelli RR, Franks CF, Zeng L, Crysler C, Chen Y, Yurkow EJ, Boczon L, Meegalla SK, Wilson KJ, Wall MJ, Chen J, Ballentine SK, Ott H, Baumann C, Lawrence D, Tomczuk BE, Molloy CJ. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia. Mol Cancer Ther. 2009 Nov;8(11):3151-61. doi: 10.1158/1535-7163.MCT-09-0255. Epub 2009 Nov 3. PubMed PMID: 19887542.